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Compound of Interest

Compound Name: Mikanin

Cat. No.: B1643755 Get Quote

For Immediate Release

Shanghai, China – November 20, 2025 – This technical guide provides a comprehensive

overview of the chemical structure, properties, and potential biological activities of Mikanin, a

naturally occurring flavonoid. This document is intended for researchers, scientists, and

professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Identification
Mikanin, a flavone derivative, is systematically named 3,5-dihydroxy-6,7-dimethoxy-2-(4-

methoxyphenyl)chromen-4-one.[1] Its chemical identity is well-established and characterized by

the following identifiers:

Property Value

Molecular Formula C₁₈H₁₆O₇

Molecular Weight 344.32 g/mol

CAS Number 4324-53-2

IUPAC Name
3,5-dihydroxy-6,7-dimethoxy-2-(4-

methoxyphenyl)chromen-4-one

SMILES
COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C(=C(C

=C3O2)OC)OC)O)O
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The core structure of Mikanin consists of a chromen-4-one (flavone) backbone with two

hydroxyl groups at positions 3 and 5, two methoxy groups at positions 6 and 7, and a 4-

methoxyphenyl group attached at position 2.

Figure 1: Chemical Structure of Mikanin.

Spectroscopic Data for Structural Elucidation
The structural assignment of Mikanin is corroborated by spectroscopic data, primarily Nuclear

Magnetic Resonance (NMR) and Mass Spectrometry (MS). While a comprehensive, publicly

available dataset for Mikanin is not readily available in a single source, data from structurally

similar flavonoids, such as Pedalitin, provide a strong basis for the expected spectral

characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on the analysis of related flavonoid structures, the anticipated ¹H and ¹³C NMR chemical

shifts for Mikanin are presented below. These values are predictive and should be confirmed

with experimental data.

Table 1: Predicted ¹H and ¹³C NMR Data for Mikanin
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Position Predicted ¹³C (ppm) Predicted ¹H (ppm) Multiplicity

2 ~164.0 - -

3 ~138.0 - -

4 ~178.0 - -

4a ~105.0 - -

5 ~153.0 - -

6 ~132.0 - -

7 ~158.0 - -

8 ~91.0 ~6.5 s

8a ~152.0 - -

1' ~123.0 - -

2', 6' ~130.0 ~8.0 d

3', 5' ~114.0 ~7.0 d

4' ~162.0 - -

6-OCH₃ ~60.0 ~3.9 s

7-OCH₃ ~56.5 ~3.9 s

4'-OCH₃ ~55.5 ~3.8 s

3-OH - ~9.4 s

5-OH - ~12.5 s

Note: Predicted values are based on known substituent effects on the flavonoid scaffold and

data from similar compounds. 's' denotes singlet, 'd' denotes doublet.

Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental

composition of Mikanin. The expected exact mass for the protonated molecule [M+H]⁺ would
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be approximately 345.0974, corresponding to the molecular formula C₁₈H₁₇O₇⁺.

Experimental Protocols: Isolation and Synthesis
Isolation from Natural Sources
Mikanin has been reported to be isolated from plants of the Mikania genus, such as Mikania

scandens and Mikania cordata. A general protocol for the isolation of flavonoids from Mikania

cordata is outlined below. It is important to note that specific yields and purification steps may

vary.

Experimental Workflow: Isolation of Flavonoids from Mikania cordata
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Figure 2: General workflow for the isolation of Mikanin.
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A detailed, generalized protocol is as follows:

Extraction: Dried and powdered leaves of Mikania cordata are subjected to maceration with

methanol at room temperature. This process is typically repeated multiple times to ensure

exhaustive extraction.

Concentration: The combined methanolic extracts are filtered and concentrated under

reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation: The crude extract is then subjected to solvent-solvent partitioning with solvents

of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate

compounds based on their polarity. Flavonoids like Mikanin are typically enriched in the

ethyl acetate fraction.

Chromatographic Purification: The flavonoid-rich fraction is subjected to column

chromatography over silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate

or chloroform-methanol).

Final Purification: Fractions containing Mikanin are further purified using techniques such as

preparative thin-layer chromatography (TLC) or high-performance liquid chromatography

(HPLC) to yield the pure compound.

Chemical Synthesis
The chemical synthesis of Mikanin, a substituted flavone, can be achieved through established

synthetic routes for flavonoids. A common strategy involves the Baker-Venkataraman

rearrangement or related methodologies. A generalized synthetic approach is presented below.

Synthetic Workflow: General Strategy for Flavone Synthesis
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Figure 3: A plausible synthetic route to the flavone core of Mikanin.

The key steps in a potential synthesis of Mikanin would include:

Starting Materials: A suitably substituted acetophenone (e.g., 2',4',5'-trihydroxy-3'-

methoxyacetophenone, which would require protection and further functionalization) and 4-

methoxybenzoyl chloride.
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Esterification: Reaction of the substituted acetophenone with 4-methoxybenzoyl chloride in

the presence of a base (e.g., pyridine) to form the corresponding O-aroyl ester.

Baker-Venkataraman Rearrangement: Treatment of the O-aroyl ester with a base (e.g.,

potassium hydroxide in pyridine) to induce rearrangement to a 1,3-diketone intermediate.

Cyclization: Acid-catalyzed cyclization of the 1,3-diketone (e.g., using sulfuric acid in acetic

acid) to form the flavone ring system.

Functional Group Manipulations: Subsequent steps would involve the introduction and/or

modification of the methoxy and hydroxyl groups to achieve the final structure of Mikanin.

Potential Biological Activity and Signaling Pathways
Extracts from plants of the Mikania genus, which contain Mikanin, have been investigated for

various pharmacological activities, notably anti-inflammatory and antioxidant effects. Studies on

the methanol extract of Mikania cordata have suggested that its biological effects may be

mediated through the modulation of key inflammatory signaling pathways.

Anti-inflammatory and Antioxidant Effects
Research has indicated that extracts of Mikania species can suppress the production of pro-

inflammatory mediators. This has led to the investigation of the underlying molecular

mechanisms.

Modulation of NF-κB and MAPK Signaling Pathways
The anti-inflammatory effects of Mikania cordata extract have been linked to the inhibition of

the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling

pathways.[2] While these studies have been conducted on extracts, it is plausible that Mikanin,

as a constituent of these extracts, contributes to this activity.

Logical Relationship: Proposed Mechanism of Action
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Figure 4: Postulated inhibitory effect of Mikanin on inflammatory pathways.

Further research is required to definitively establish the direct effects of isolated Mikanin on

these and other signaling cascades to fully elucidate its mechanism of action and therapeutic

potential.

Disclaimer: This document is intended for informational purposes for a scientific audience and

does not constitute medical advice. The biological activities discussed are based on preclinical

research and may not be representative of effects in humans.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [The Chemical Architecture of Mikanin: A Technical
Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1643755#what-is-the-chemical-structure-of-mikanin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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